Betahistine-d3 dihydrochloride is a stable isotope-labeled compound primarily used in pharmacological research. It is a derivative of betahistine, which is commonly utilized to treat vestibular disorders such as Ménière's disease. The compound facilitates the study of drug metabolism and pharmacokinetics due to its unique isotopic labeling, allowing researchers to trace its behavior within biological systems.
Betahistine-d3 dihydrochloride is synthesized from betahistine, which is derived from histamine. The deuterium labeling distinguishes it from unlabelled forms and aids in analytical applications. Its chemical structure includes two hydrochloride groups, enhancing its solubility and stability in various formulations.
Betahistine-d3 dihydrochloride falls under the category of pharmaceuticals, specifically as a vasodilator and histamine analog. It is classified as a stable isotope-labeled compound, making it valuable for research in pharmacodynamics and pharmacokinetics.
The synthesis of betahistine-d3 dihydrochloride typically involves the incorporation of deuterium into the betahistine structure. This can be achieved through various synthetic pathways that introduce deuterated reagents during the reaction process.
The molecular formula for betahistine-d3 dihydrochloride is , with a molecular weight of 212.13 g/mol. The structure features:
Betahistine-d3 dihydrochloride participates in various chemical reactions typical of amines and aromatic compounds. It can undergo:
The reactions are often monitored using chromatographic techniques to assess conversion rates and product formation. The isotopic labeling allows for precise tracking of the compound in complex mixtures.
Betahistine functions primarily as a histamine H1 receptor agonist and H3 receptor antagonist. This dual action enhances blood flow in the inner ear, alleviating symptoms associated with vestibular disorders.
Research indicates that betahistine increases the release of neurotransmitters involved in vestibular function, leading to improved balance and reduced vertigo symptoms . The pharmacokinetics of betahistine-d3 dihydrochloride can be studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing insights into its absorption, distribution, metabolism, and excretion profiles.
Betahistine-d3 dihydrochloride is predominantly used in scientific research to:
This compound's unique properties make it an essential tool for researchers exploring vestibular disorders and related therapeutic interventions.
Betahistine-d3 dihydrochloride (CAS 244094-72-2) is a deuterated analog of the vertigo therapeutic agent betahistine. Its molecular formula is C8H11D3Cl2N2, with a molecular weight of 212.13 g/mol. Deuterium atoms are specifically incorporated at the N-methyl group, replacing all three hydrogen atoms (CD3 instead of CH3). This targeted substitution preserves the core pharmacophore—a pyridine-ethylamine backbone—while creating a distinct isotopic signature for research applications. The dihydrochloride salt form enhances solubility in aqueous systems (up to 235.70 mM in water), facilitating in vitro experimental use [1] [10].
Table 1: Structural Properties of Betahistine-d3 Dihydrochloride
Property | Specification |
---|---|
Molecular Formula | C8H11D3Cl2N2 |
CAS Number | 244094-72-2 |
Deuterium Substitution Site | N-methyl group (trideuteriomethyl) |
Molecular Weight | 212.13 g/mol |
Purity | ≥95% (HPLC); ≥99% atom D |
Solubility | H2O: ≥50 mg/mL; DMSO: 33.33 mg/mL |
The isotopic labeling alters no covalent bonding or stereochemistry, ensuring bioequivalence to non-deuterated betahistine while enabling precise tracking via mass spectrometry [7] [10].
Non-deuterated betahistine dihydrochloride (CAS 5579-84-0) shares identical core structural features but lacks deuterium substitution. Its molecular formula is C8H14Cl2N2 with a lower molecular weight (209.12 g/mol). Key pharmacological targets remain unchanged:
Deuteration minimally affects receptor binding affinity but significantly alters metabolic stability. In vitro studies show deuterated analogs resist oxidative N-demethylation by hepatic cytochrome P450 enzymes, a primary metabolic pathway for non-deuterated betahistine. This difference arises from the kinetic isotope effect (KIE), where stronger C-D bonds slow reaction rates [2] [7].
Table 2: Comparative Pharmacokinetic Properties
Property | Betahistine-d3 | Non-Deuterated Betahistine |
---|---|---|
Primary Metabolic Pathway | Slowed N-demethylation | Rapid N-demethylation |
Major Metabolite | D3-2-Pyridylacetic acid | 2-Pyridylacetic acid |
Half-life (Rat Model) | Extended by 1.5–2.0-fold | 3–4 hours (human) |
Deuterium-labeled compounds like betahistine-d3 serve as indispensable tracers for elucidating drug metabolism. By incorporating stable, non-radioactive isotopes, researchers track:
In betahistine research, deuterium labeling validated the role of monoamine oxidase (MAO) in metabolizing the ethylamine side chain, a finding critical for understanding its in vivo duration of action [3] [7].
Table 3: Applications of Isotopic Labeling in Pharmaceutical Research
Application | Mechanism | Example with Betahistine-d3 |
---|---|---|
Metabolic Pathway Mapping | Tracking deuterium in metabolites | Identification of D3-2-pyridylacetic acid as primary metabolite |
Enzyme Kinetics Studies | KIE on bond-breaking steps | Confirmation of CYP-mediated N-demethylation |
Drug-Drug Interaction Studies | Differentiating substrate vs. inhibitor effects | Assessing MAO inhibitor co-administration |
Deuterium labeling offers unique advantages for pharmacokinetic (PK) studies:
In rheumatoid arthritis (RA) research, deuterated betahistine revealed altered drug distribution in inflamed joints, guiding targeted delivery strategies for histamine receptor modulators [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7